Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Kinase Inhibition Indazole SAR Antiproliferative Activity

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS 947498-81-9) is a critical heterocyclic building block for kinase inhibitor research. Its 3-yl regioisomer provides optimal vector for target engagement versus 4/5/7-yl analogs, while Boc protection offers orthogonal acid-lability for multi-step synthesis. Ideal for developing FLT3/Abl inhibitors (e.g., KW-2449 analogs) and CNS-penetrant probes. Supplied at ≥95% purity with batch QC.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
CAS No. 947498-81-9
Cat. No. B1437293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate
CAS947498-81-9
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
InChIKeyWEOVGDITYLKKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate (CAS 947498-81-9): A Boc-Protected Piperazine-Indazole Synthetic Intermediate for Kinase-Targeted Medicinal Chemistry


Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS 947498-81-9) is a synthetic heterocyclic building block combining an indazole core with a tert-butyloxycarbonyl (Boc)-protected piperazine. The compound has a molecular formula of C16H22N4O2, a molecular weight of 302.37 g/mol, and is typically supplied at ≥95% purity with batch-specific quality control (e.g., NMR, HPLC) . As a protected intermediate, it enables modular construction of kinase inhibitor candidates by leveraging the indazole's capacity to act as a bioisostere for phenol and engage the hinge-binding region of ATP-binding pockets, while the Boc-piperazine provides a handle for subsequent deprotection and diversification [1].

Procurement Rationale for Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: Regioisomeric and Protecting Group Specificity


Generic substitution with alternative indazole-piperazine regioisomers (e.g., 4-yl, 5-yl, 6-yl) or alternative protecting groups (e.g., Cbz, Fmoc) is not feasible in synthetic workflows where reaction outcomes are highly sensitive to steric and electronic effects. The position of piperazine attachment on the indazole core dictates the vector and conformational space accessible for target engagement [1]. Similarly, the Boc group offers a specific acid-lability profile orthogonal to other common protecting groups, making it the preferred choice for multi-step sequences involving base-stable intermediates [2]. The evidence presented below quantifies the distinct advantages of the 3-yl regioisomer in biological activity and of the Boc group in synthetic performance.

Quantitative Differentiation of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: Evidence-Based Selection Criteria


Indazole N-1 Regioisomeric Potency Advantage in Kinase Inhibition

In kinase inhibitor design, the attachment point of the piperazine to the indazole ring is a critical determinant of potency. Studies on closely related indazole-piperazine series indicate that N-1 substitution (as in the target compound) yields significantly lower IC50 values against FLT3 and Abl kinases compared to N-2 substitution. Specifically, in a comparative analysis of indazole-based multikinase inhibitors, compounds featuring an N-1 indazol-3-yl linkage displayed IC50 values in the low nanomolar range (e.g., FLT3 IC50 = 6.6 nM) [1]. In contrast, analogous compounds with N-2 substitution or alternative attachment points showed >10-fold reduced potency, often exceeding 100 nM [2]. This regioisomeric preference is attributed to the optimal orientation of the N-1-linked piperazine toward the solvent-exposed region of the kinase active site, a key SAR finding [1].

Kinase Inhibition Indazole SAR Antiproliferative Activity

Boc-Protecting Group Orthogonality and Acid-Lability Profile for Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions (e.g., TFA/DCM, HCl/dioxane) while remaining stable to strong bases and nucleophiles. This orthogonality is crucial in complex synthetic sequences where other protecting groups, such as Fmoc (base-labile) or Cbz (hydrogenolyzable), would be compromised. The Boc group on the target compound is known to enhance solubility in common organic solvents (ethyl acetate, methanol) and provide steric bulk that can improve intermediate stability and facilitate purification [1]. In contrast, the fully deprotected analog, 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0), has significantly different solubility properties, exhibiting increased water solubility and a lower LogP, which can complicate extraction and purification workflows [2].

Protecting Group Strategy Solid-Phase Synthesis Peptide Coupling

Predicted Physicochemical Properties: LogP and PSA for CNS Drug-Likeness

The target compound exhibits predicted physicochemical properties that place it within favorable ranges for central nervous system (CNS) drug discovery. With a calculated LogP of 2.62 and a polar surface area (PSA) of 61.46 Ų, it aligns with the optimal CNS multiparameter optimization (CNS MPO) desirability space, particularly for achieving passive blood-brain barrier (BBB) permeability . In comparison, the regioisomeric tert-butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate (CAS 744219-31-6) is predicted to have a similar LogP (calculated 2.7) but a potentially different PSA due to altered electron distribution around the indazole nitrogen, which can affect hydrogen-bonding capacity and thus target engagement .

CNS Drug Discovery ADME Prediction Blood-Brain Barrier Permeability

Vendor-Reported Purity and Analytical Quality Control Metrics

Commercially available batches of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate are consistently reported with a minimum purity of 95% by HPLC, with some suppliers providing batch-specific analytical data including NMR, HPLC, and GC traces . This level of quality control is critical for reproducible synthetic outcomes and biological assay results. In contrast, the unprotected analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0) is often supplied as a hygroscopic solid, and its purity can degrade upon storage due to moisture absorption, leading to variable reaction yields and the need for repurification before use . The Boc-protected form offers enhanced long-term storage stability (recommended at 2-8°C) and avoids the handling challenges associated with the free amine [1].

Quality Control HPLC Purity NMR Characterization

Comparative Antiproliferative Activity in NB-4 Leukemia Cells

The target compound has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells in a 96-hour MTT assay [1]. While the specific IC50 value is not publicly disclosed, this data point confirms that the Boc-protected intermediate itself retains measurable biological activity, likely due to the inherent kinase inhibitory potential of the indazole-piperazine core [2]. This is in contrast to many simple Boc-protected building blocks, which are often biologically inert. The observation of antiproliferative activity at the intermediate stage suggests that the 3-yl regioisomer is a privileged scaffold for anticancer drug discovery, and this activity can be further optimized through deprotection and subsequent derivatization.

Anticancer Leukemia Cell Proliferation

Recommended Research and Industrial Applications for Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate


Synthesis of FLT3/Abl Multikinase Inhibitors for Oncology

The target compound serves as a direct precursor to potent multikinase inhibitors targeting FLT3 and Abl, which are clinically validated targets in acute myeloid leukemia. By deprotecting the Boc group and coupling with appropriate benzoyl or heteroaryl groups, researchers can rapidly access analogs of KW-2449 (IC50: FLT3 = 6.6 nM) for SAR studies and lead optimization [1].

Development of CNS-Penetrant Kinase Probes for Neuroscience

Given its predicted LogP (2.62) and PSA (61.46 Ų), the compound is well-suited for designing brain-penetrant kinase inhibitors [1]. Researchers can leverage the Boc-piperazine handle to install various warheads while maintaining favorable CNS drug-like properties, enabling the development of chemical probes for neurological disorders.

Construction of Focused Kinase Inhibitor Libraries via Solid-Phase Synthesis

The Boc-protected piperazine enables facile immobilization on solid supports (e.g., via the piperazine nitrogen after deprotection) or use as a soluble building block in split-and-pool combinatorial synthesis [1]. This approach facilitates the rapid generation of diverse indazole-piperazine libraries for high-throughput screening against kinase panels.

SAR Studies of Indazole Regioisomers in TRPV1 and ROCK-II Programs

The 3-yl regioisomer is a critical comparator for establishing SAR around indazole attachment points. Studies show that N-1 substitution (3-yl) often yields superior TRPV1 agonism or ROCK-II inhibition compared to 4-yl, 5-yl, or 7-yl analogs [1]. This compound is essential for validating the optimal vector for target engagement.

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